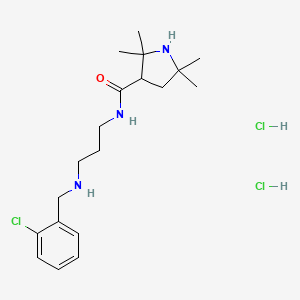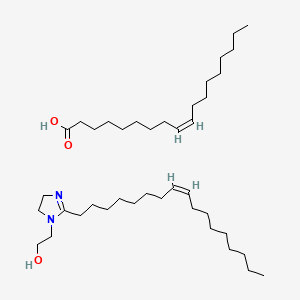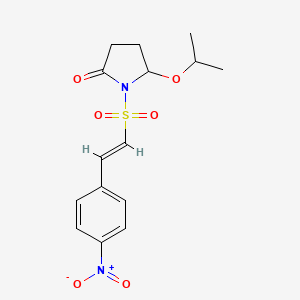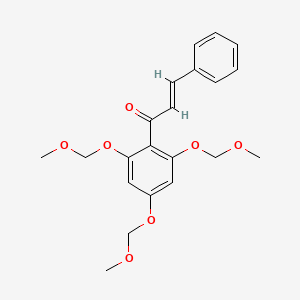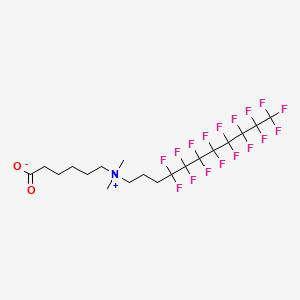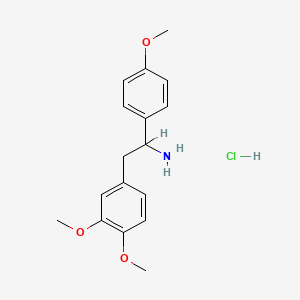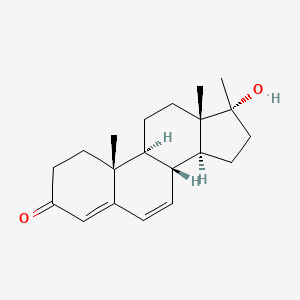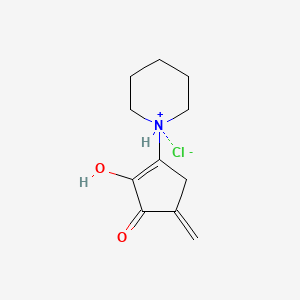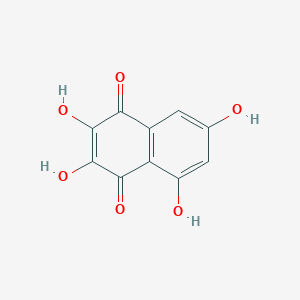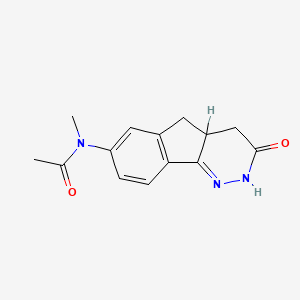
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indeno-pyridazinone core structure.
Reaction Conditions: The core structure is subjected to methylation and acylation reactions under controlled conditions. Common reagents include methyl iodide and acetic anhydride.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indeno-Pyridazinone Compounds: These compounds have a similar indeno-pyridazinone core but may have different functional groups attached, affecting their pharmacological properties.
Eigenschaften
CAS-Nummer |
114915-74-1 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
N-methyl-N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-8(18)17(2)11-3-4-12-9(6-11)5-10-7-13(19)15-16-14(10)12/h3-4,6,10H,5,7H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
IRTXNSALHRHJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC2=C(C=C1)C3=NNC(=O)CC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



